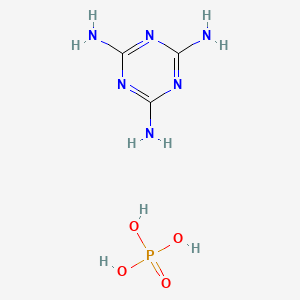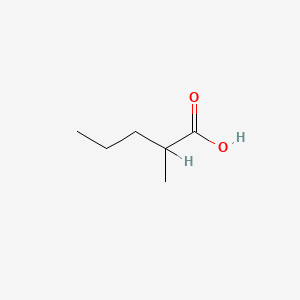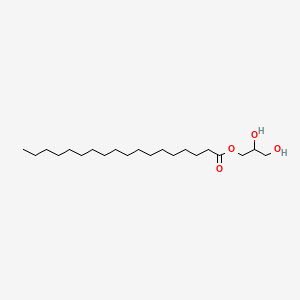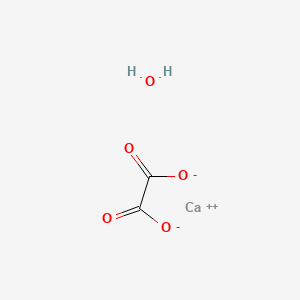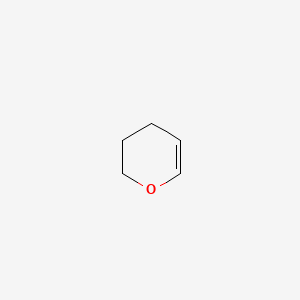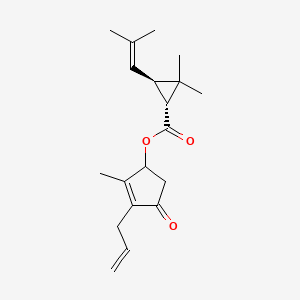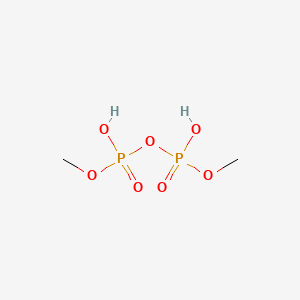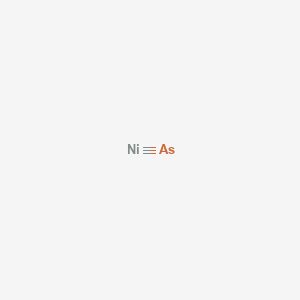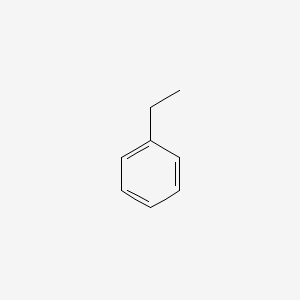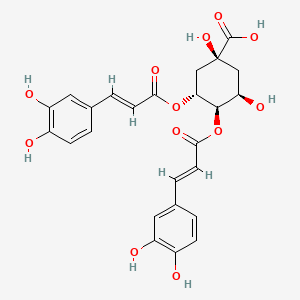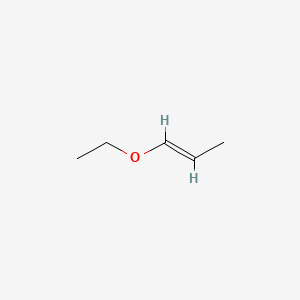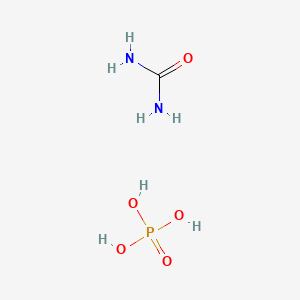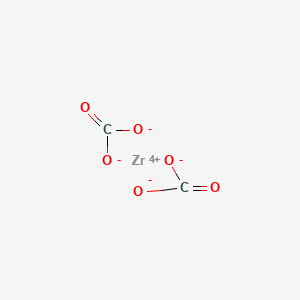
Zirconium carbonate
Descripción general
Descripción
Zirconium carbonate is a chemical compound with the formula ZrO₂·CO₂. It is a white, odorless solid at room temperature, known for its high melting point and thermal stability. This compound is a complex of zirconium ions and carbonate ions, and it is used in various industrial and scientific applications due to its unique properties .
Mecanismo De Acción
Target of Action
Zirconium carbonate, also known as Zirconium dicarbonate, primarily targets biomass-derived carboxides . It is used as a catalyst in the conversion of these carboxides, particularly furfural (FUR), into furfuryl alcohol (FFA) .
Mode of Action
This compound interacts with its targets through a process known as hydrogen transfer . This compound, referred to as a basic this compound (BZC), exhibits excellent catalytic properties, especially at low temperatures . It facilitates the efficient reduction reaction of FUR at temperatures below 100 °C . The ATR-IR spectroscopy and XPS results of different catalysts show that BZC has the strongest acidity among all the comparative catalysts, which is consistent with its best catalytic performance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogen transfer of biomass-derived carboxides . This pathway involves the conversion of furfural (FUR) to furfuryl alcohol (FFA), a process that is significantly enhanced by the catalytic properties of this compound .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The primary result of this compound’s action is the efficient conversion of furfural (FUR) to furfuryl alcohol (FFA) . This conversion is performed at low temperatures, and an FFA yield of 98.66% can be obtained even at room temperature . When the temperature reaches 180 °C, the yield of FFA quickly reaches 90.29% within 15 minutes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . Its catalytic properties are particularly effective at low temperatures . .
Análisis Bioquímico
Biochemical Properties
Zirconium carbonate has been found to exhibit excellent catalytic properties, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) This indicates that this compound can interact with certain enzymes and other biomolecules to facilitate biochemical reactions
Cellular Effects
Zirconium-based nanomaterials, which may share some properties with this compound, have been found to have biomedical applications in dentistry and drug delivery . They have shown antimicrobial, antioxidant, and anti-cancer activity . These findings suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium carbonate can be synthesized through several methods, including:
Co-precipitation Method: This involves the reaction of zirconium nitrate with potassium hydroxide to form zirconium hydroxide, which is then carbonated to produce this compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of zirconium alkoxides in the presence of carbon dioxide.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting zirconium oxychloride with sodium carbonate under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is then filtered, washed, and dried to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures, to form zirconium dioxide.
Reduction: It can be reduced to zirconium hydroxide under specific conditions.
Substitution: this compound can participate in substitution reactions where carbonate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various acids or bases depending on the desired product.
Major Products:
Oxidation: Zirconium dioxide.
Reduction: Zirconium hydroxide.
Substitution: Various zirconium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Zirconium carbonate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Zirconium dioxide (ZrO₂): Known for its high melting point and use in ceramics and refractories.
Zirconium tetrachloride (ZrCl₄): Used as a catalyst in organic synthesis and in the production of other zirconium compounds.
Zirconium sulfate (Zr(SO₄)₂): Used in various industrial applications, including as a catalyst and in the production of pigments.
Uniqueness of Zirconium Carbonate: this compound is unique due to its combination of high thermal stability, catalytic properties, and biocompatibility. These properties make it suitable for a wide range of applications, from industrial processes to medical uses, distinguishing it from other zirconium compounds .
Propiedades
IUPAC Name |
zirconium(4+);dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-53-1, 36577-48-7 | |
| Record name | Zirconium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Zirconium carbonate exists primarily as a basic compound, meaning its composition is variable and often written as Zr(CO3)x(OH)y·nH2O. The exact formula depends on the specific preparation method and degree of hydration. Therefore, providing a precise molecular weight is difficult.
A: Yes. Studies have utilized Extended X-ray Absorption Fine Structure (EXAFS), Raman, and 13C NMR spectroscopy to characterize this compound complexes in solution. For example, research confirmed the bidentate coordination of four carbonate ions to a zirconium ion, forming a monomeric [Zr(CO3)4]4− complex in ammonium this compound solutions. [, ]
A: Research has demonstrated the catalytic activity of basic this compound in various organic reactions. Notably, it efficiently catalyzes the hydrogen transfer of biomass-derived carboxides at relatively low temperatures, highlighting its potential for sustainable chemical transformations. []
A: Basic this compound shows promise for producing valuable chemicals from renewable sources. For instance, it effectively catalyzes the one-pot conversion of dihydroxyacetone to ethyl lactate, a platform chemical with diverse applications. The catalyst's effectiveness stems from the synergistic effect of its acidic and basic sites. []
A: Yes, basic this compound has shown efficacy as a catalyst in continuous flow applications, particularly for the Meerwein–Ponndorf–Verley reduction of platform chemicals like furfural and 5-hydroxymethylfurfural (HMF) using isopropanol as the hydrogen source. This approach allows for efficient and scalable production of furfuryl alcohol and dihydroxymethylfuran, respectively. []
A: this compound finds significant use in the paper industry, primarily as an insolubilizer in coatings. Specifically, ammonium this compound (AZC) is favored for its rapid curing, ease of handling, and effectiveness in enhancing water resistance. [, , ] It reacts with functional groups like carboxyl and hydroxyl groups present in starch and protein-based coatings, leading to enhanced water resistance. []
A: Yes, studies show that treating heavy calcium carbonate with AZC improves its performance as a filler in papermaking. This modification leads to increased paper strength and filler retention. []
A: this compound serves as a precursor for synthesizing various zirconium-containing materials. It can be utilized to produce zirconium phosphate, a compound with applications in catalysis, ion exchange, and other areas. [, ] Additionally, it acts as a starting material for producing nano-zirconia, a versatile material with applications in areas like thermal barrier coatings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
